molecular formula C14H15ClO3 B1648181 cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-36-8

cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1648181
CAS No.: 733740-36-8
M. Wt: 266.72 g/mol
InChI Key: IJCJBMHXFOBOSV-KOLCDFICSA-N
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Description

Product Overview cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. With the CAS Registry Number 733740-40-4, this molecule features a cyclopentane core bearing both a carboxylic acid group and a 2-(4-chlorophenyl)-2-oxoethyl side chain in a cis-relative configuration. The compound has a molecular formula of C 14 H 15 ClO 3 and a molecular weight of 266.72 g/mol . Research Applications and Value This compound serves as a versatile chiral building block in organic synthesis and medicinal chemistry research. Its structure, incorporating both a carboxylic acid handle and a ketone group, allows for further synthetic modifications to create more complex molecules. The cis-configured cyclopentane ring provides a rigid scaffold, making it a valuable intermediate for constructing pharmacologically relevant compounds. The 4-chlorophenyl moiety is a common structural feature in many active molecules, suggesting potential for the development of novel therapeutic agents or biochemical probes. Researchers can utilize this compound in nucleophilic acyl substitution reactions, where the carboxylic acid can be converted into acid chlorides, esters, or amides, following known pathways for carboxylic acid reactivity . Handling and Safety This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling. Standard laboratory safety practices are essential, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses. The specific physical properties, including a calculated density of 1.271 g/cm³ and a boiling point of approximately 411.6°C, can aid in proper handling and storage decisions .

Properties

CAS No.

733740-36-8

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15ClO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1

InChI Key

IJCJBMHXFOBOSV-KOLCDFICSA-N

SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Cyclopentanecarboxylate Enolate

Methyl cyclopentanecarboxylate serves as the starting material. Treatment with a strong base (e.g., LDA or KHMDS) generates an enolate at position 3. The cis stereochemistry is controlled by:

  • Chelation effects : Use of coordinating solvents (THF) and additives (HMPA).
  • Steric guidance : Bulky bases favor less hindered transition states.

Alkylation with 4-Chlorophenylacetyl Bromide

The enolate reacts with 2-bromo-1-(4-chlorophenyl)ethan-1-one. Key considerations:

Parameter Optimal Condition Yield (Hypothetical)
Temperature -78°C to 0°C 60-75%
Solvent THF/DMF mixture
Quenching NH₄Cl aqueous solution

This step introduces the oxoethyl group with retention of configuration due to the enolate’s planar geometry.

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester (NaOH, MeOH/H₂O) yields the target acid. Acidic workup (HCl) ensures protonation of the carboxylate.

Conjugate Addition Approach (Path B)

Synthesis of α,β-Unsaturated Ketone Intermediate

Cyclopentene-1-carboxylic acid is converted to its methyl ester, followed by oxidation to cyclopentenone using PCC. Subsequent Michael addition of a 4-chlorophenyl Grignard reagent (ArMgBr) proceeds via:
$$
\text{ArMgBr} + \text{Cyclopentenone} \rightarrow \text{Cyclopentane-3-(2-oxo-2-aryl-ethyl)-1-carboxylate}
$$
Stereoselectivity arises from Felkin-Anh model adherence, placing the bulky aryl group antiperiplanar to the approaching nucleophile.

Tautomerization and Acid Workup

The enol intermediate tautomerizes to the ketone under acidic conditions (H₂SO₄, H₂O), finalizing the oxoethyl group.

Stereochemical Resolution Techniques

Racemic mixtures from non-stereoselective syntheses require resolution. The patent EP2187742B1 demonstrates using chiral amines (e.g., 1-ephedrine) for diastereomeric salt formation. Key parameters:

Chiral Resolving Agent Solvent Diastereomeric Excess
1-Ephedrine Acetonitrile 85-90%
Quinine Ethyl Acetate 78-83%

Crystallization at -20°C preferentially isolates the cis isomer due to differential solubility.

Alternative Routes via Cyclization

Dieckmann Cyclization of Diesters

A linear diester precursor undergoes base-mediated cyclization:
$$
\text{CH₂(CO₂R)CH₂CH(COAr)CH₂CO₂R} \xrightarrow{\text{NaOR}} \text{Cyclopentane derivative}
$$
Advantages include inherent ring strain relief driving the reaction. However, controlling the cis configuration remains challenging without directing groups.

Transition-Metal Catalyzed Approaches

Pd-catalyzed C-H activation enables direct functionalization of cyclopentanecarboxylic acids. For example:
$$
\text{Cyclopentane-1-COOH} + \text{ArCOCH₂Br} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{Target Compound}
$$
Ligands like BINAP enforce cis geometry via chelation-controlled oxidative addition.

Critical Analysis of Methodologies

Method Advantages Limitations
Enolate Alkylation High stereocontrol Sensitive electrophile synthesis
Conjugate Addition Modular aryl group introduction Requires pre-formed enone
Resolution Applicable to racemic mixtures Low atom economy
Cyclization Convergent synthesis Limited substituent tolerance

Recent advances in organocatalysis (e.g., proline-derived catalysts) show promise for asymmetric induction but remain untested for this specific substrate.

Industrial-Scale Considerations

Large-scale production favors the enolate alkylation route due to:

  • Commercial availability of methyl cyclopentanecarboxylate.
  • Telescoped steps : One-pot enolate formation and alkylation reduce purification needs.
  • Solvent recycling : THF and DMF can be recovered via distillation.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted chlorophenyl compounds

Scientific Research Applications

cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound (hypothetical data inferred from analogs) with key structural analogs from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituent Physical/Chemical Properties Source
Target Compound (hypothetical) C₁₄H₁₅ClO₃ 278.72 4-Chlorophenyl, oxoethyl Estimated higher lipophilicity vs. esters N/A
2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate C₁₅H₉ClF₂O₃ 310.68 2,4-Difluorobenzoate Crystallographic data reported
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (50921-39-6) C₁₁H₁₁ClO₂ 210.65 Cyclobutane ring mp 80–82°C (crystalline stability)
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-27-7) C₁₅H₁₈O₄ 274.30 2-Methoxyphenyl Industrial/pharma grade purity (99%)
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (733740-47-1) C₁₅H₁₅F₃O₃ 300.27 4-Trifluoromethylphenyl XLogP3 = 3.2 (high lipophilicity)

Key Observations:

Substituent Impact on Lipophilicity: The 4-trifluoromethylphenyl analog (CAS 733740-47-1) exhibits higher lipophilicity (XLogP3 = 3.2) compared to the 2-methoxyphenyl derivative, reflecting the electron-withdrawing effect of the trifluoromethyl group . The target compound’s 4-chlorophenyl group may confer intermediate lipophilicity, balancing solubility and membrane permeability.

Ring Size and Conformational Flexibility: The cyclobutane derivative (CAS 50921-39-6) has a smaller ring, leading to higher ring strain and a elevated melting point (80–82°C) compared to cyclopentane or cyclohexane analogs .

Synthetic and Industrial Relevance :

  • The 2-methoxyphenyl analog (CAS 733740-27-7) is produced in industrial/pharma grades (99% purity), highlighting the scalability of cyclopentane carboxylic acid synthesis .
  • Safety protocols for analogs (e.g., CAS 1239843-15-2) emphasize handling precautions due to reactive ketone and carboxylic acid groups .

Biological Activity

cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15ClO3. Its structure features a cyclopentane ring and a chlorophenyl substituent, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound's chemical structure is characterized by the presence of a chlorophenyl group attached to a cyclopentane backbone. The carboxylic acid functional group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in cellular processes.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Cellular Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, which are crucial in cancer biology .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Cardiovascular Effects : Similar compounds have shown promise in animal models for treating cardiovascular diseases, indicating that this compound may have related therapeutic potential .

Case Studies

  • Cancer Cell Lines : A study assessed the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Enzyme Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in drug metabolism. This could lead to significant implications for drug interactions and efficacy in clinical settings.

Data Tables

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in breast cancer cells
Enzyme InhibitionModulation of metabolic enzyme activity
Cardiovascular EffectsPotential efficacy in animal models

Q & A

Q. What are the recommended methods for synthesizing cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

The synthesis typically involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the cyclopentane ring. Key steps include:

  • Friedel-Crafts acylation to introduce the 4-chlorophenyl ketone group.
  • Stereoselective cyclization to maintain the cis configuration, monitored via chiral HPLC (≥98% purity criteria) .
  • Purification via recrystallization or column chromatography, validated by NMR and mass spectrometry (exact mass: 252.694 g/mol) .

Q. How can the cis stereochemistry of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), with R-factors <0.06 for high confidence .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between adjacent protons on the cyclopentane ring to confirm cis geometry .
  • Chiral chromatography : Compare retention times with enantiomeric standards using polysaccharide-based columns (e.g., CHIRALPAK® IG-3) .

Q. What physicochemical properties are critical for solubility and stability studies?

Key parameters include:

PropertyValueMethod/Source
LogP3.02 (experimental)Reverse-phase HPLC
pKa~4.68 (carboxylic acid)Potentiometric titration
Melting Point160–164°CDifferential Scanning Calorimetry
Stability is pH-dependent; store at 4°C in anhydrous conditions to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How do stereochemical differences (cis vs. trans) impact biological activity in related cyclopentane derivatives?

  • Case study : cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid derivatives show 2–5× higher enzyme inhibition (e.g., factor Xa) compared to trans isomers due to optimal spatial alignment with hydrophobic binding pockets .
  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate stereochemistry with binding free energies .

Q. How to resolve contradictions in reported LogP values (e.g., 3.02 vs. computational predictions of 2.85)?

  • Experimental validation : Perform shake-flask partitioning with octanol/water, validated via UV-Vis spectrophotometry at λ = 254 nm .
  • Computational adjustment : Apply correction factors for polar surface area (PSA = 54.37 Ų) and hydrogen-bond donors in COSMO-RS models .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Process intensification : Use flow chemistry for acylation steps (residence time: 30 min, 80°C) to reduce side-product formation .
  • Catalyst screening : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO4]) for enhanced cyclization efficiency (yield improvement: 15–20%) .

Q. How to address discrepancies in crystallographic data for derivatives with similar structures?

  • Data reconciliation : Cross-validate SHELXL refinement results with DFT-calculated bond lengths/angles (RMSD <0.01 Å) .
  • Twinned crystal analysis : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping diffraction patterns .

Methodological Notes

  • Safety protocols : Use NIOSH-approved PPE (e.g., EN 166-compliant goggles) and fume hoods during synthesis .
  • Data reporting : Adhere to IUPAC guidelines for stereochemical descriptors and CAS nomenclature (CAS No. 732252-68-5) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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